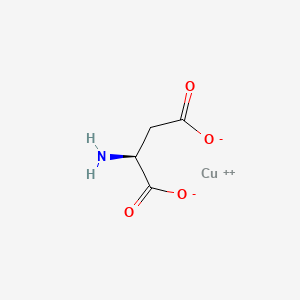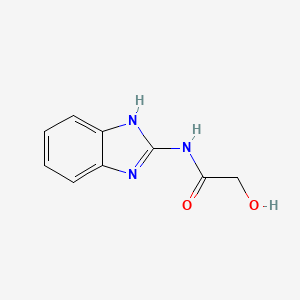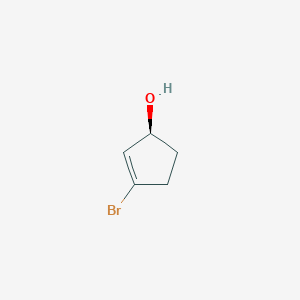
2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) is an organic compound with the molecular formula C5H7BrO It is a brominated derivative of cyclopentenol, characterized by the presence of a bromine atom at the third position of the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) typically involves the bromination of 2-cyclopenten-1-ol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the allylic position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding cyclopentene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-bromo-2-cyclopentenone or 3-bromo-2-cyclopentenal.
Reduction: Formation of 2-cyclopenten-1-ol.
Substitution: Formation of 3-substituted cyclopentenols, depending on the nucleophile used.
Scientific Research Applications
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-cyclopenten-1-one: A brominated cyclopentenone with similar reactivity.
2-Cyclopenten-1-ol: The non-brominated parent compound.
3-Chloro-2-cyclopenten-1-ol: A chlorinated analogue with similar properties.
Uniqueness
2-Cyclopenten-1-ol, 3-bromo-, (1S)-(9CI) is unique due to the presence of both a hydroxyl group and a bromine atom on the cyclopentene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C5H7BrO |
|---|---|
Molecular Weight |
163.01 g/mol |
IUPAC Name |
(1S)-3-bromocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1 |
InChI Key |
GGHCCUASGPOKOK-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=C[C@H]1O)Br |
Canonical SMILES |
C1CC(=CC1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


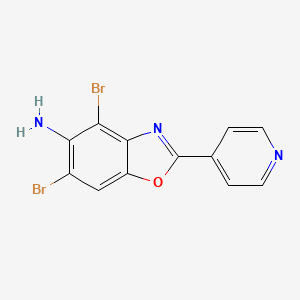
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
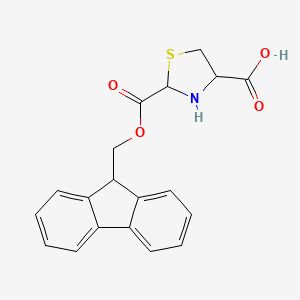
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
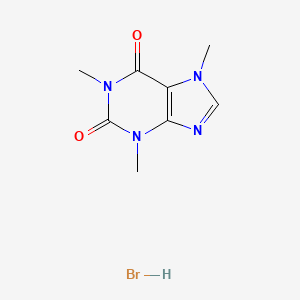
![[4-[[4-(Diethylamino)-2-methylphenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B13811995.png)

![1-[4-(Allyloxy)phenyl]-4,4-dimethyl-1-penten-3-ol](/img/structure/B13812014.png)
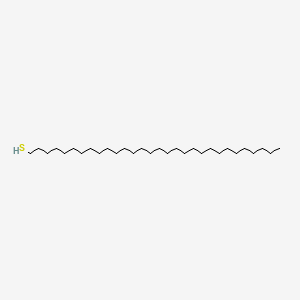
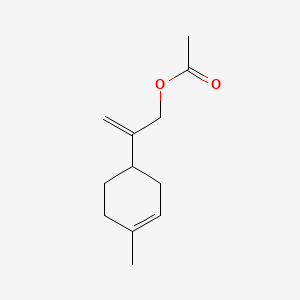
![1-[(2S,3R)-3-phenyloxiran-2-yl]ethanone](/img/structure/B13812028.png)
